4-Benzylbenzenesulfonic acid 4-Benzylbenzenesulfonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13903151
InChI: InChI=1S/C13H12O3S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15,16)
SMILES:
Molecular Formula: C13H12O3S
Molecular Weight: 248.30 g/mol

4-Benzylbenzenesulfonic acid

CAS No.:

Cat. No.: VC13903151

Molecular Formula: C13H12O3S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

4-Benzylbenzenesulfonic acid -

Specification

Molecular Formula C13H12O3S
Molecular Weight 248.30 g/mol
IUPAC Name 4-benzylbenzenesulfonic acid
Standard InChI InChI=1S/C13H12O3S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15,16)
Standard InChI Key SAAQPHIYUULWRE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

4-Benzylbenzenesulfonic acid (C13H12O3S) consists of a benzene ring substituted with a sulfonic acid group (-SO3H) at position 1 and a benzyl group at position 4. X-ray crystallography of analogous sulfonic acids, such as benzenesulfonic acid, reveals tetrahedral geometry around the sulfur atom, with bond lengths of 1.75 Å (C-S), 1.43 Å (S=O), and 1.55 Å (S-OH) . The benzyl group introduces steric and electronic effects, potentially altering solubility and reactivity compared to unsubstituted benzenesulfonic acid.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) data for related compounds, such as 4-benzenesulfonylbenzoic acid, show distinct aromatic proton signals between δ 7.5–8.5 ppm and sulfonyl group effects on neighboring carbons . Infrared (IR) spectra typically exhibit strong S=O stretching vibrations near 1170 cm⁻¹ and 1370 cm⁻¹, while the benzyl group’s C-H stretches appear around 3000 cm⁻¹.

Synthesis Methodologies

Classical Sulfonation Approaches

The parent compound, benzenesulfonic acid, is synthesized via electrophilic aromatic sulfonation using concentrated sulfuric acid . For 4-benzylbenzenesulfonic acid, direct sulfonation of 4-benzylbenzene presents challenges due to steric hindrance from the bulky benzyl group. Alternative routes involve:

  • Friedel-Crafts Benzylation: Introducing the benzyl group to benzene followed by sulfonation.

  • Post-Sulfonation Functionalization: Sulfonating a pre-functionalized benzene derivative.

Catalytic Sulfonation

A patented method for synthesizing 4-benzenesulfonylbenzoic acid employs sodium benzene sulfinate and aryl aldehydes under oxygen pressure (0.5–10 MPa) with catalysts like vanadyl acetylacetonate or Fe2O3-Cr2O3-K2O at 180–220°C . While this targets a sulfonylbenzoic acid, adapting the protocol by replacing the aldehyde with benzyl chloride could yield 4-benzylbenzenesulfonic acid. Example conditions from the patent include:

ReactantCatalystSolventTemperatureYield
Sodium benzene sulfinate + 4-fluorobenzaldehydeCalcium carbonateDimethylformamide180°C34 g (98.1%)
Sodium benzene sulfinate + 4-iodobenzaldehydeVanadyl acetylacetonateDimethyl sulfoxide200°C56 g (99.1%)

Purification and Characterization

Reaction mixtures are typically extracted with ethyl acetate and recrystallized from ethanol . Purity assessments via HPLC or titration methods are critical, as residual catalysts or byproducts (e.g., sodium sulfite) may affect downstream applications.

Physicochemical Properties

Acidity and Solubility

Like benzenesulfonic acid, 4-benzylbenzenesulfonic acid is a strong acid (pKa ≈ −2.8) due to the electron-withdrawing sulfonic group, which stabilizes the conjugate base . The benzyl group enhances lipophilicity, reducing water solubility compared to unsubstituted analogs. Experimental solubility data extrapolated from benzenesulfonic acid suggests:

SolventSolubility (g/100 mL)
Water15–20 (25°C)
Ethanol30–35 (25°C)
Diethyl ether<0.5 (25°C)

Thermal Stability

Thermogravimetric analysis (TGA) of benzenesulfonic acid shows decomposition above 220°C via desulfonation . The benzyl substituent may lower this temperature due to increased steric strain.

Reactivity and Functionalization

Salt Formation

4-Benzylbenzenesulfonic acid readily forms salts with alkali metals (e.g., sodium, potassium), which are more stable and less hygroscopic than the free acid. These salts are precursors for further reactions, such as nucleophilic substitutions or cross-coupling.

Electrophilic Aromatic Substitution

The sulfonic acid group acts as a meta-director, while the benzyl group may exert ortho/para-directing effects. Competitive positioning in further substitutions (e.g., nitration) depends on reaction conditions.

Industrial and Research Applications

Catalysis

Sulfonic acids are widely used as Brønsted acid catalysts in esterifications and alkylations. The benzyl group in 4-benzylbenzenesulfonic acid could modulate acidity and substrate affinity in asymmetric catalysis.

Surfactants and Detergents

Sodium salts of sulfonic acids are key components in detergents. The benzyl derivative’s enhanced hydrophobicity may improve micelle formation in nonpolar media.

Pharmaceutical Intermediates

Sulfonic acid derivatives are intermediates in drug synthesis (e.g., sulfonamide antibiotics). The benzyl group’s aromaticity could facilitate π-π interactions in target binding.

Future Directions

  • Green Synthesis: Developing solvent-free or biocatalytic routes to improve sustainability.

  • Structure-Activity Studies: Correlating substituent effects (e.g., benzyl vs. methyl) with catalytic efficiency.

  • Advanced Materials: Exploring ionic liquids or metal-organic frameworks (MOFs) incorporating 4-benzylbenzenesulfonic acid.

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